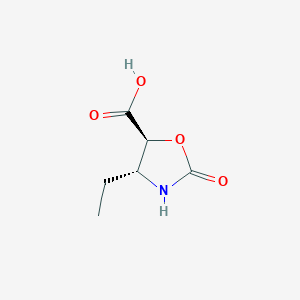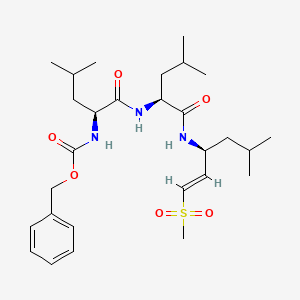
CARMINE FIBRIN
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carmine fibrin, also known as carmine gelatin or carmine collagen, is a natural red pigment that is obtained from the cochineal insect, Dactylopius coccus. This compound has been used as a food colorant for centuries, but recent scientific research has revealed its potential applications in various fields, including biomedicine, cosmetics, and textiles.
Aplicaciones Científicas De Investigación
Carmine fibrin has been used in various scientific research applications, including cell imaging, drug delivery, and tissue engineering. In cell imaging, this compound fibrin has been used as a fluorescent probe to label cells and track their movement. In drug delivery, this compound fibrin has been used as a carrier for drugs, peptides, and proteins. In tissue engineering, this compound fibrin has been used as a scaffold for growing cells and tissues.
Mecanismo De Acción
The mechanism of action of CARMINE FIBRIN fibrin is not fully understood. However, it is believed that this compound fibrin interacts with the cell membrane and alters its permeability. This allows for the uptake of drugs and other molecules into the cell. Additionally, this compound fibrin may stimulate the production of extracellular matrix proteins, such as collagen and elastin, which are essential for tissue repair and regeneration.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound fibrin can promote cell proliferation, migration, and differentiation. Additionally, this compound fibrin has been shown to enhance wound healing and tissue regeneration in animal models. However, more research is needed to fully understand the biochemical and physiological effects of this compound fibrin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carmine fibrin has several advantages for lab experiments. It is a natural pigment that is biocompatible and biodegradable, making it an ideal material for biomedical applications. Additionally, this compound fibrin is easy to synthesize and can be modified to suit specific experimental needs. However, this compound fibrin has some limitations. It is sensitive to pH and temperature changes, which can affect its stability and solubility. Additionally, this compound fibrin can be difficult to work with due to its tendency to form aggregates.
Direcciones Futuras
There are several future directions for CARMINE FIBRIN fibrin research. One area of interest is the development of this compound fibrin-based biomaterials for tissue engineering and regenerative medicine. Another area of interest is the exploration of this compound fibrin as a drug delivery system for cancer therapy. Additionally, this compound fibrin has potential applications in the textile industry as a natural dye. Further research is needed to fully understand the potential of this compound fibrin in these areas.
Conclusion:
This compound is a natural red pigment that has potential applications in various fields, including biomedicine, cosmetics, and textiles. Its unique properties make it an ideal material for lab experiments, and its potential for tissue engineering and drug delivery is promising. However, more research is needed to fully understand the mechanism of action and physiological effects of this compound fibrin.
Métodos De Síntesis
Carmine fibrin is extracted from the female cochineal insect, which feeds on the sap of cacti. The insects are harvested, dried, and then crushed to obtain the this compound pigment. The pigment is then purified using various methods, including acid precipitation and filtration. The resulting this compound fibrin is a fine powder that is soluble in water and alcohol.
Propiedades
Número CAS |
1339-95-3 |
|---|---|
Fórmula molecular |
C14H22ClNO5 |
Peso molecular |
0 |
Sinónimos |
CARMINE FIBRIN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(1H-Benzo[d]imidazol-5-yl)prop-2-en-1-ol](/img/structure/B1169883.png)
